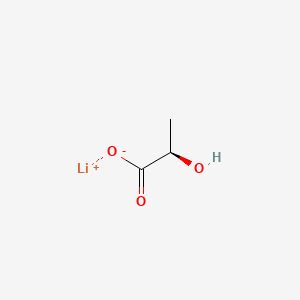

D-(-)-lactato de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium D-(-)-lactate is a chemical compound that combines lithium, an alkali metal, with D-(-)-lactic acid, a chiral molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Lithium D-(-)-lactate is known for its unique properties, which make it a valuable compound for research and industrial purposes.

Aplicaciones Científicas De Investigación

Lithium D-(-)-lactate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.

Biology: Lithium D-(-)-lactate is studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and mood stabilization.

Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mecanismo De Acción

Target of Action

Lithium D-(-)-lactate primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . GSK3B plays a crucial role in various cellular processes, including the regulation of cell division, metabolism, and apoptosis .

Mode of Action

Lithium D-(-)-lactate interacts with its targets by inhibiting their activity. For instance, it competes with magnesium ions to bind to the catalytic site of GSK3B, which is necessary for enzyme activation, thus inhibiting GSK3B activity . This inhibition of GSK3B by Lithium D-(-)-lactate leads to changes in cellular processes regulated by this enzyme .

Biochemical Pathways

Lithium D-(-)-lactate affects several biochemical pathways. It has been found to enhance inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, playing a role in neurotransmission . Furthermore, Lithium D-(-)-lactate has been shown to increase Nrf2 activity, leading to the activation of transcription of Nrf2 target genes, HO-1 and NQ01, in rat and mouse brain .

Result of Action

The molecular and cellular effects of Lithium D-(-)-lactate’s action are diverse. It has neuroprotective properties, acting on multiple neuropathological targets such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .

Action Environment

The action, efficacy, and stability of Lithium D-(-)-lactate can be influenced by various environmental factors. For instance, lithium mining, which is essential for the production of lithium compounds, can have negative impacts on the environment, potentially affecting the availability and quality of lithium sources . Furthermore, the improper disposal or reprocessing of spent lithium batteries can lead to contamination of the soil, water, and air, posing potential risks to human health and the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium D-(-)-lactate can be synthesized through the reaction of lithium hydroxide with D-(-)-lactic acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide acts as a base, neutralizing the lactic acid to form lithium D-(-)-lactate and water. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of lithium D-(-)-lactate may involve large-scale reactors where the reactants are continuously fed into the system. The process may include steps such as purification and crystallization to obtain high-purity lithium D-(-)-lactate. Advanced techniques like ion exchange and solvent extraction may also be employed to enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Lithium D-(-)-lactate undergoes various chemical reactions, including:

Oxidation: Lithium D-(-)-lactate can be oxidized to produce lithium carbonate and other by-products.

Reduction: Under specific conditions, it can be reduced to form lithium lactate and other reduced species.

Substitution: The lithium ion in lithium D-(-)-lactate can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

Common reagents used in reactions involving lithium D-(-)-lactate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of lithium D-(-)-lactate depend on the type of reaction. For example, oxidation reactions may yield lithium carbonate, while reduction reactions may produce lithium lactate.

Comparación Con Compuestos Similares

Similar Compounds

Lithium L-lactate: Another lithium lactate compound with a different chiral form of lactic acid.

Lithium carbonate: A widely used lithium compound with applications in medicine and industry.

Lithium citrate: Used in medical applications, particularly for mood stabilization.

Uniqueness

Lithium D-(-)-lactate is unique due to its specific chiral form, which may result in different biological and chemical properties compared to other lithium compounds. Its combination of lithium and D-(-)-lactic acid offers distinct advantages in certain applications, making it a valuable compound for research and industrial use.

Propiedades

Número CAS |

27848-81-3 |

|---|---|

Fórmula molecular |

C3H6LiO3 |

Peso molecular |

97.0 g/mol |

Nombre IUPAC |

lithium;(2R)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |

Clave InChI |

MCPIIUKZBQXOSD-HSHFZTNMSA-N |

SMILES |

[Li+].CC(C(=O)[O-])O |

SMILES isomérico |

[Li].C[C@H](C(=O)O)O |

SMILES canónico |

[Li].CC(C(=O)O)O |

| 27848-81-3 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)